molecular formula C9H15N3O2 B7945151 6-Amino-1-ethyl-3-propyluracil CAS No. 72361-28-5

6-Amino-1-ethyl-3-propyluracil

Cat. No.: B7945151
CAS No.: 72361-28-5
M. Wt: 197.23 g/mol
InChI Key: YPSQTTRYMSZAGR-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-3-propyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the sixth position, an ethyl group at the first position, and a propyl group at the third position of the uracil ring. It has the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-3-propyluracil typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl cyanoacetate with urea, followed by alkylation with ethyl iodide and propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-ethyl-3-propyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-1-ethyl-3-propyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-3-propyluracil involves its interaction with specific molecular targets. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1-ethyl-3-methyluracil
  • 6-Amino-1-propyl-3-methyluracil

Comparison: 6-Amino-1-ethyl-3-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTTRYMSZAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N(C1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20981605
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-31-7, 72361-28-5
Record name 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63981-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil, 6-amino-1-ethyl-3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63981-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20981605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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